

# Pitavastatin-d4 (sodium) chemical structure and properties

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Compound of Interest

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# An In-depth Technical Guide to Pitavastatin-d4 (sodium)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Pitavastatin-d4 (sodium)**. This deuterated analog of the cholesterol-lowering drug Pitavastatin serves as a crucial internal standard in pharmacokinetic and metabolic studies.

#### **Chemical Structure and Properties**

**Pitavastatin-d4 (sodium)** is a synthetic, deuterated version of Pitavastatin, a competitive inhibitor of HMG-CoA reductase. The deuterium labeling on the cyclopropyl group provides a distinct mass signature for use in mass spectrometry-based quantification, without significantly altering its chemical properties.

Chemical Formula: C25H19D4FNNaO4

Molecular Weight: 447.47 g/mol [1]

CAS Number: 574705-92-3[1]

Synonyms:



- (3R,5S,E)-7-(2-(cyclopropyl-2,2,3,3-d4)-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt[2][3]
- Pitavastatin-D4 (Na Salt)[2][4]

#### **Physicochemical Properties**

A summary of the key physicochemical properties of Pitavastatin and its deuterated sodium salt is presented in Table 1. It is important to note that some of these properties are reported for the non-deuterated calcium or acid forms but provide a valuable reference for the deuterated sodium salt.

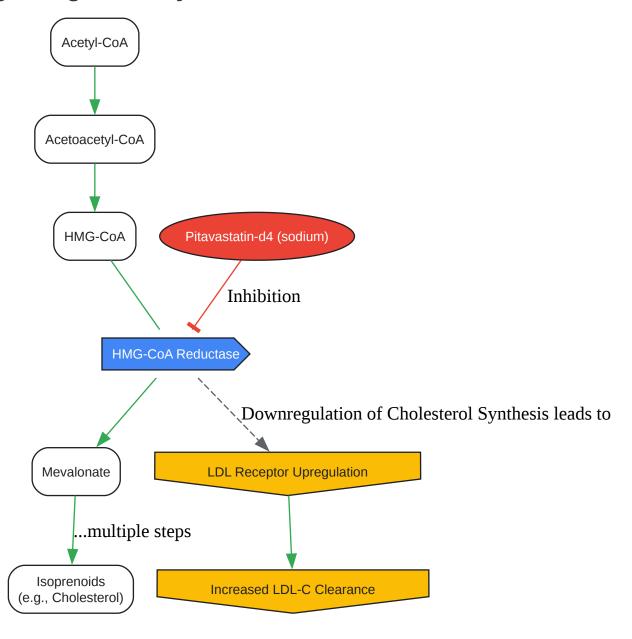
Property	Value	Source
Appearance	White to Off-White Solid	[CymitQuimica]
pKa (Strongest Acidic)	4.13	[5]
pKa (Strongest Basic)	4.86	[5]
Melting Point	>138 °C (decomposes) (for Pitavastatin calcium)	[6]
Solubility (Pitavastatin calcium)	DMSO: ~25 mg/mL, DMF: ~30 mg/mL, Sparingly soluble in aqueous buffers	[Cayman Chemical]
Solubility (Pravastatin sodium - as a proxy)	Water > Methanol > Ethanol > 1-Propanol > 1-Butanol > 2-Propanol	[7]

## Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin, and by extension its deuterated analog, functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.



#### **Signaling Pathway of Pitavastatin Action**



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Pitavastatin's inhibition of HMG-CoA reductase.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of **Pitavastatin-d4 (sodium)** are crucial for its application in research.

## Synthesis of Pitavastatin-d4 (sodium)



While a specific, detailed protocol for the synthesis of **Pitavastatin-d4 (sodium)** is not readily available in the public domain, the general approach involves the introduction of deuterium atoms into the Pitavastatin molecule. This is often achieved through methods such as:

- Deuterium Gas Exchange: Using a catalyst to facilitate the exchange of hydrogen atoms with deuterium from D<sub>2</sub> gas.
- Deuterated Starting Materials: Incorporating deuterium-labeled precursors in the early stages of the synthesis of the quinoline or cyclopropyl moieties. For instance, the synthesis could start from a deuterated aniline to form the quinoline ring system.[8]
- Reductive Deuteration: Employing deuterated reducing agents like sodium borodeuteride (NaBD4) at specific steps to introduce deuterium.

A plausible synthetic workflow is outlined below:



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General synthetic workflow for Pitavastatin-d4 (sodium).

#### **Analytical Methodology**

**Pitavastatin-d4 (sodium)** is primarily used as an internal standard for the quantification of Pitavastatin in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A typical analytical workflow includes:

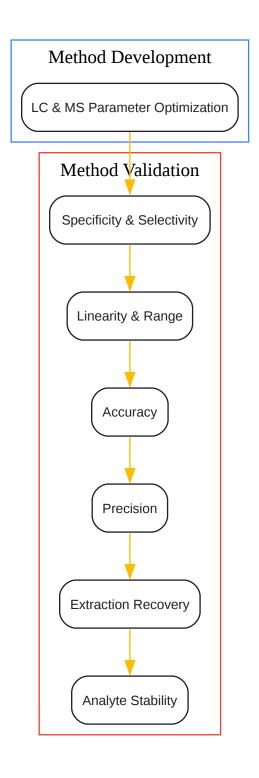
- Sample Preparation:
  - Spiking of the biological sample (e.g., plasma, urine) with a known concentration of
     Pitavastatin-d4 (sodium) as the internal standard.
  - Protein precipitation using a solvent like acetonitrile.



- Solid-phase extraction (SPE) for sample clean-up and concentration.[9]
- LC Separation:
  - Chromatographic separation is typically achieved on a C18 reverse-phase column.
  - The mobile phase often consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., water with formic acid).[9]
- MS/MS Detection:
  - Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source, usually in positive ion mode.
  - Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Pitavastatin and Pitavastatin-d4, ensuring high selectivity and sensitivity.
  - A common transition for Pitavastatin is m/z 422.2 → 290.3.[10]

Analytical Method Validation Workflow:





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Workflow for analytical method validation.

## **Spectroscopic Data**



While specific spectra for **Pitavastatin-d4 (sodium)** are not widely published, the expected spectroscopic characteristics can be inferred from the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the quinoline and fluorophenyl rings, as well as the protons of the heptenoic acid side chain. The signals corresponding to the cyclopropyl protons would be absent or significantly reduced due to deuterium substitution.
- ¹³C NMR: The carbon-13 NMR spectrum would display resonances for all carbon atoms in the molecule. The carbons bearing deuterium atoms would exhibit splitting patterns characteristic of C-D coupling.
- <sup>2</sup>H NMR: The deuterium NMR spectrum would show a signal corresponding to the deuterium atoms on the cyclopropyl group.

Mass Spectrometry (MS):

- Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]<sup>+</sup> would be observed. The mass-to-charge ratio (m/z) would be approximately 448.5, reflecting the incorporation of four deuterium atoms.
- Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion would likely involve characteristic losses, such as the neutral loss of water and cleavage of the side chain, providing structural confirmation. A major fragment ion for Pitavastatin is observed at m/z 290.1.[11]

### **Handling and Safety**

Based on the Material Safety Data Sheet (MSDS) for Pitavastatin salts, the following handling and safety precautions should be observed:

 Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical safety goggles, and gloves to prevent eye and skin contact.



- Handling: Use in a well-ventilated area. Minimize dust generation and accumulation.
- Storage: Store in a tightly closed container in a cool, dry place.
- First Aid: In case of eye or skin contact, flush with plenty of water. If ingested, seek medical assistance. If inhaled, move to fresh air.

This document is intended for informational purposes for research and development professionals and does not constitute medical advice. Always refer to the specific Certificate of Analysis and Safety Data Sheet provided by the supplier for detailed and lot-specific information.

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